molecular formula C14H18N2O3 B1473076 Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate CAS No. 2098004-96-5

Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate

Cat. No.: B1473076
CAS No.: 2098004-96-5
M. Wt: 262.3 g/mol
InChI Key: DXKVIPLNBQHVHA-UHFFFAOYSA-N
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Description

Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[(5-methyl-1,2-benzoxazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-5-6-12-10(7-9)11(16-19-12)8-15-13(17)18-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKVIPLNBQHVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth, making it a potential candidate for anticancer therapies. Additionally, the compound may interact with other biomolecules, modulating their functions and contributing to its overall biochemical properties.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FLT3 phosphorylation, the compound can alter downstream signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it may affect the expression of genes involved in these processes, thereby modulating cellular functions. The compound’s impact on cellular metabolism could also be significant, as it may influence metabolic pathways and energy production within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FLT3, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to the suppression of cell proliferation and induction of apoptosis. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and contributing to its overall molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity. Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor suppression and modulation of cellular functions. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and modulate its biological effects. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate (CAS No. 1344692-94-9) is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₆N₂O₃
  • Molecular Weight : 248.28 g/mol
  • Storage Conditions : Store in a dark place at 2-8°C under inert atmosphere.

This compound is believed to exert its biological effects through several pathways:

  • Inhibition of Enzymes : Similar compounds have shown activity as inhibitors of β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease by preventing the aggregation of amyloid beta peptides (Aβ) .
  • Antioxidant Activity : Preliminary studies suggest that this compound may reduce oxidative stress markers, such as malondialdehyde (MDA), indicating potential neuroprotective effects .

In Vitro Studies

In vitro experiments have demonstrated that this compound can protect astrocyte cells from apoptosis induced by Aβ 1-42. The compound reduced levels of tumor necrosis factor-alpha (TNF-α) and free radicals in cell cultures, suggesting a protective mechanism against neuroinflammation .

In Vivo Studies

In vivo studies involving animal models have shown mixed results. While the compound exhibited some protective effects in astrocytes, its bioavailability in the brain was questioned, leading to no significant improvement when compared to established treatments like galantamine . This highlights the need for further research to optimize delivery methods for better efficacy.

Case Studies

A notable study reported the synthesis and characterization of similar isoxazole derivatives, focusing on their neuroprotective effects against scopolamine-induced oxidative stress in rats. While these studies did not directly test this compound, they provide a framework for understanding how modifications to isoxazole structures can influence biological activity .

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological Activity
This compound1344692-94-9Neuroprotective effects; potential enzyme inhibition
Tert-butyl (4-hydroxy-3-(3-(2...380629-73-2β-secretase and acetylcholinesterase inhibition
Tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate380629-73-2Similar neuroprotective properties

Scientific Research Applications

Scientific Research Applications

1. Chemistry

Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with desired properties.

2. Biology

The compound is under investigation for its biological activities, including:

  • Anticancer Properties : It has shown promise in inhibiting the FLT3 receptor tyrosine kinase, which is often overexpressed in acute myeloid leukemia (AML). By inhibiting FLT3, the compound reduces cell proliferation and induces apoptosis in cancer cells.
  • Antimicrobial and Antiviral Activities : Preliminary studies suggest potential efficacy against various pathogens, although further research is required to validate these findings.

3. Medicine

Research is ongoing to explore the compound's therapeutic potential, particularly in oncology. Its ability to selectively target cancer cells while sparing normal cells indicates a favorable therapeutic window.

Comparative Studies

Comparative studies highlight the unique characteristics of this compound compared to other isoxazole derivatives:

Compound NameKey FeaturesBiological Activity
tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamateSimilar structure but different functional groupsVaries significantly in activity
N-(5-(tert-butyl)isoxazol-3-yl)-N’-phenylureaKnown FLT3 inhibitorStudied for anticancer properties

The distinct substitution pattern of this compound contributes to its specific biological activities, differentiating it from other compounds within the same class.

In Vitro Studies

Several studies have been conducted to assess the biological activity of this compound:

Study TypeFindings
Cell Viability AssaysSignificant reduction in viability of AML cell lines treated with the compound
Apoptosis AssaysFlow cytometry analysis confirmed increased apoptotic cell populations upon treatment

In Vivo Studies

Preliminary animal model studies indicate that this compound may reduce tumor burden in xenograft models of AML. However, comprehensive pharmacokinetic evaluations are still necessary to establish its therapeutic efficacy in vivo.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl carbamate derivatives generally involves:

  • Protection of amine groups using tert-butoxycarbonyl (Boc) protecting group.
  • Functionalization of the aromatic or heteroaromatic ring.
  • Coupling or condensation reactions to attach the carbamate moiety to the benzo[d]isoxazole scaffold.

This approach ensures stability of the amine functionality during subsequent synthetic steps and allows for selective deprotection when needed.

Protection of Amines via Boc Group Introduction

A key step in preparing tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate is the introduction of the Boc protecting group on the amine precursor. This is commonly achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Typical reaction conditions:

Reagents Conditions Outcome
Amine precursor Boc2O, triethylamine Formation of tert-butyl carbamate protected amine
Solvent Dichloromethane or DMF Mild reaction environment
Temperature Room temperature to 40°C Efficient protection
Reaction time 1–24 hours High yield of Boc-protected intermediate

This step ensures selective protection of the amine group, preventing unwanted side reactions during further modifications.

Coupling of the Boc-Protected Amine with the Benzo[d]isoxazole Methyl Group

The critical step in preparing this compound involves linking the Boc-protected amine to the benzo[d]isoxazole moiety via the methyl group at the 3-position. This can be achieved by:

  • Functionalizing the methyl group on the benzo[d]isoxazole to a reactive intermediate such as a halomethyl derivative or aldehyde.
  • Performing nucleophilic substitution or reductive amination with the Boc-protected amine.

Example reaction conditions from related carbamate syntheses:

Step Reagents/Conditions Notes
Formation of reactive intermediate Halogenation or oxidation of methyl group to aldehyde Enables nucleophilic attack
Coupling reaction Boc-protected amine, sodium triacetoxyborohydride, paraformaldehyde, DCE solvent, ambient temperature Reductive amination to form carbamate linkage
Work-up Acid quench with 4 N HCl in dioxane, solvent removal Purification by chromatography

This approach is supported by analogous synthetic routes for tert-butyl carbamate derivatives involving reductive amination with paraformaldehyde and sodium triacetoxyborohydride.

Purification and Characterization

The crude product typically undergoes purification by:

  • Silica gel chromatography using gradients of methanol in dichloromethane.
  • Reverse phase chromatography (e.g., combi-flash) for higher purity.

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR, ^13C NMR).
  • High Resolution Mass Spectrometry (HRMS).
  • Infrared (IR) spectroscopy.

These analyses confirm the structure and purity of the this compound compound.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Yield/Notes
1 Protection of amine with Boc group Boc2O, triethylamine, DCM/DMF, RT High yield, stable intermediate
2 Synthesis of 5-methylbenzo[d]isoxazole Cyclization, substitution reactions Established heterocyclic methods
3 Functionalization of methyl group Halogenation or oxidation to aldehyde Enables coupling
4 Coupling via reductive amination Boc-amine, paraformaldehyde, NaBH(OAc)3, DCE, RT Moderate to good yield
5 Purification Silica gel or reverse phase chromatography High purity product
6 Characterization NMR, HRMS, IR Confirms structure and purity

Research Findings and Considerations

  • The use of Boc protection is crucial to prevent amine side reactions during coupling.
  • Reductive amination with paraformaldehyde and sodium triacetoxyborohydride is a mild and effective method for linking the benzo[d]isoxazole methyl group to the amine.
  • Purification by chromatography ensures removal of impurities and by-products.
  • The synthetic route avoids expensive reagents and harsh conditions, favoring scalability.
  • Literature reports emphasize the importance of controlling reaction conditions to minimize by-products and maximize yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate
Reactant of Route 2
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Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.